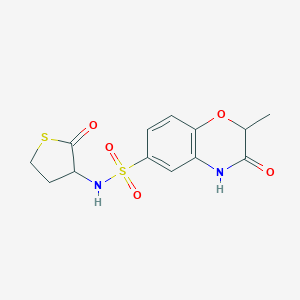
2-methyl-3-oxo-N-(2-oxotetrahydro-3-thienyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-3-oxo-N-(2-oxotetrahydro-3-thienyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in treating various types of cancer, autoimmune diseases, and inflammatory disorders.
作用機序
2-methyl-3-oxo-N-(2-oxotetrahydro-3-thienyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide inhibits the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the signaling pathways of B-cell receptor (BCR) and toll-like receptor (TLR) pathways. By inhibiting BTK, 2-methyl-3-oxo-N-(2-oxotetrahydro-3-thienyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide disrupts the survival and proliferation of cancer cells and modulates the immune response in autoimmune diseases and inflammatory disorders.
Biochemical and Physiological Effects
2-methyl-3-oxo-N-(2-oxotetrahydro-3-thienyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide has been shown to have several biochemical and physiological effects. In preclinical studies, 2-methyl-3-oxo-N-(2-oxotetrahydro-3-thienyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and suppress tumor growth in animal models. 2-methyl-3-oxo-N-(2-oxotetrahydro-3-thienyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide also modulates the immune response by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. Inflammatory disorders such as asthma and chronic obstructive pulmonary disease may also benefit from 2-methyl-3-oxo-N-(2-oxotetrahydro-3-thienyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide treatment.
実験室実験の利点と制限
The advantages of 2-methyl-3-oxo-N-(2-oxotetrahydro-3-thienyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide in lab experiments include its high potency, selectivity, and oral bioavailability. 2-methyl-3-oxo-N-(2-oxotetrahydro-3-thienyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide is also relatively stable and has a long half-life, which makes it suitable for in vivo studies. However, the limitations of 2-methyl-3-oxo-N-(2-oxotetrahydro-3-thienyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide include its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical and clinical studies.
将来の方向性
There are several future directions for 2-methyl-3-oxo-N-(2-oxotetrahydro-3-thienyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide research. One potential area of research is the development of combination therapies that involve 2-methyl-3-oxo-N-(2-oxotetrahydro-3-thienyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide and other targeted therapies or immunotherapies. Another area of research is the evaluation of 2-methyl-3-oxo-N-(2-oxotetrahydro-3-thienyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide in clinical trials for various types of cancer, autoimmune diseases, and inflammatory disorders. Finally, the identification of biomarkers that can predict the response to 2-methyl-3-oxo-N-(2-oxotetrahydro-3-thienyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide treatment may also be an important area of research.
合成法
The synthesis of 2-methyl-3-oxo-N-(2-oxotetrahydro-3-thienyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide involves the reaction of 2-amino-4-methyl-6-nitrophenol with 3-chloro-2-hydroxypropylsulfonamide, followed by reduction with sodium borohydride to yield 2-methyl-3-oxo-N-(2-oxotetrahydro-3-thienyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide. The purity of the compound is then improved through recrystallization and other purification techniques.
科学的研究の応用
2-methyl-3-oxo-N-(2-oxotetrahydro-3-thienyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide has been extensively studied for its potential therapeutic applications in cancer, autoimmune diseases, and inflammatory disorders. In preclinical studies, 2-methyl-3-oxo-N-(2-oxotetrahydro-3-thienyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide has shown promising results in inhibiting the growth and proliferation of various types of cancer cells, including leukemia, lymphoma, and solid tumors. 2-methyl-3-oxo-N-(2-oxotetrahydro-3-thienyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide has also been shown to have immunomodulatory effects, which make it a potential treatment for autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Inflammatory disorders such as asthma and chronic obstructive pulmonary disease may also benefit from 2-methyl-3-oxo-N-(2-oxotetrahydro-3-thienyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide treatment.
特性
製品名 |
2-methyl-3-oxo-N-(2-oxotetrahydro-3-thienyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide |
|---|---|
分子式 |
C13H14N2O5S2 |
分子量 |
342.4 g/mol |
IUPAC名 |
2-methyl-3-oxo-N-(2-oxothiolan-3-yl)-4H-1,4-benzoxazine-6-sulfonamide |
InChI |
InChI=1S/C13H14N2O5S2/c1-7-12(16)14-10-6-8(2-3-11(10)20-7)22(18,19)15-9-4-5-21-13(9)17/h2-3,6-7,9,15H,4-5H2,1H3,(H,14,16) |
InChIキー |
FIDIHYAGUPTABQ-UHFFFAOYSA-N |
SMILES |
CC1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)NC3CCSC3=O |
正規SMILES |
CC1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)NC3CCSC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-spiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxan]-2'-ylphenyl)benzenesulfonamide](/img/structure/B270521.png)
![methyl 6-{[2-methoxy-4-(methylsulfanyl)benzoyl]amino}-3,4-dihydro-1(2H)-quinolinecarboxylate](/img/structure/B270522.png)
![Ethyl 4-{2-chloro-6-[(2-methylbenzoyl)amino]phenyl}-1-piperazinecarboxylate](/img/structure/B270523.png)
![3,3-Dimethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)amino]-5-oxopentanoic acid](/img/structure/B270525.png)

![N,N-dimethyl-4-{[2-methyl-5-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}piperazine-1-carboxamide](/img/structure/B270527.png)

![N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methoxy-3-methylbenzamide](/img/structure/B270530.png)
![(2-{2-[(4-Benzoyl-1-piperazinyl)carbonyl]anilino}-2-oxoethoxy)acetic acid](/img/structure/B270534.png)
![N-[3-(8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromen-6-yl)phenyl]methanesulfonamide](/img/structure/B270535.png)

![(2-{[1-(Methoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]amino}-2-oxoethoxy)acetic acid](/img/structure/B270541.png)
![6-{[4-Morpholino-3-(trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B270542.png)
![4-[4-(1,3-Benzodioxol-5-yloxy)anilino]-4-oxobutanoic acid](/img/structure/B270545.png)